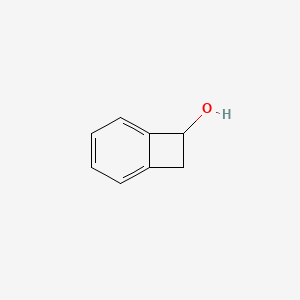

1-ヒドロキシベンゾシクロブテン

概要

説明

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is a compound that belongs to the class of bicyclic structures with a specific arrangement of carbon atoms forming two fused rings. The compound's structure is characterized by the presence of a hydroxyl group (-OH) attached to the seventh carbon in the bicyclic framework. Although the provided papers do not directly discuss Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, they do provide insights into closely related compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves various strategies. For instance, the direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one is achieved using 2-methylvinyl triflate as a starting material, followed by Pd-catalyzed carbonylation and intramolecular cyclization . This method could potentially be adapted for the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol by modifying the starting materials and reaction conditions to introduce the hydroxyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often confirmed using techniques such as 13C NMR spectroscopy. For example, the structure of bicyclo[4.2.0]octa-2,4,7-trienes was confirmed using this method . The same technique could be applied to analyze the molecular structure of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, ensuring the correct placement of the hydroxyl group and the overall structural integrity of the compound.

Chemical Reactions Analysis

Bicyclic compounds like those mentioned in the papers can undergo various chemical reactions. Bicyclo[4.2.0]octa-2,4,7-trienes, for example, are known to undergo thermal ring opening to cyclooctatetraenes, and their photolysis is substituent dependent . These reactions are indicative of the reactivity of the bicyclic framework and could provide insights into the potential reactivity of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, they do provide information on related compounds. For example, the synthesis of bicyclo[4.1.1]octa-2,4-dien-7-one involves a four-step process starting from a related compound, which could shed light on the stability and reactivity of the bicyclic framework . These properties are crucial for understanding how Bicyclo[4.2.0]octa-1,3,5-trien-7-ol might behave in various environments and under different chemical conditions.

科学的研究の応用

ケイ素有機化合物

1-ヒドロキシベンゾシクロブテンは、様々な合成における中間体および工業化学における目的物質として役立つケイ素有機化合物の合成に使用されます。 これらの化合物、例えばポリシロキサンやポリシランは、接着性の向上、複合材料の機械的および誘電的特性の向上、顔料の分散性の向上、架橋の提供などにより知られています .

重合と材料化学

この化合物は、特にモノマーを含むハイブリッドシランまたはシロキサンの開発において、重合プロセスに不可欠です。 重合は、アクリレート、シロシクロブテン基、アルケンなどの存在によって起こり、架橋は熱的開環により活性なo-キシリレンを形成できるベンゾシクロブテンフラグメントを提供します .

光学プラスチック

材料化学において、1-ヒドロキシベンゾシクロブテンから合成できるアダマンチル部分の包含は、材料に優れた特性を与えます。 これらのポリマーは、高屈折率と低い光分散のために、レンズ、ファインダー、データストレージメディア、光拡散要素などの光学プラスチックとして価値があります .

ポリマーの熱安定性

1-ヒドロキシベンゾシクロブテンに由来するアダマンチル部分のポリマー構造への導入は、ポリマーの熱安定性を向上させます。 これは、特に材料が劣化することなく高温に耐える必要がある用途にとって有益です .

絶縁材料の誘電特性

アダマンチルは、ポリマーの誘電特性を向上させる無極性置換基です。 この特性は、特に非常に低い誘電率と損失係数を有する高性能な層間誘電材料を必要とするマイクロエレクトロニクスの開発において、絶縁材料にとって重要です .

マイクロエレクトロニクスとフォトニクス

1-ヒドロキシベンゾシクロブテンから合成できるベンゾシクロブテン系モノマーおよびオリゴマーは、マイクロエレクトロニクスとフォトニクスにおける用途に魅力的です。 これらは、シクロヘキシルエポキシ、グリシジルエーテル、ビニルエーテル、アクリレート部分を含む反応性官能基のために、複合材料、コーティング、接着剤で使用されています .

特性

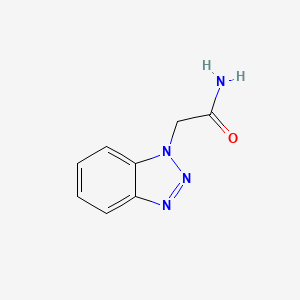

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLKSDFOCXHYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340199 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35447-99-5 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in the Psammaplysilla sp. 1 sponge?

A1: The identification of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in Psammaplysilla sp. 1 is noteworthy because it contributes to the growing body of evidence suggesting that marine sponges are a rich source of bioactive compounds. While this specific compound's role in the sponge's antimicrobial activity isn't fully elucidated in the research [1, 2], its presence alongside other bioactive compounds warrants further investigation. It could potentially contribute to the observed antimicrobial effects or possess other, yet unexplored, bioactivities.

Q2: The research mentions that Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has been previously found in plants. Does this finding suggest a potential link between marine sponges and terrestrial plants in terms of bioactive compound production?

A2: The presence of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both Psammaplysilla sp. 1 and certain plant species raises intriguing questions about potential evolutionary links or convergent evolution of biosynthetic pathways between these seemingly disparate organisms [1, 2]. Further research is needed to determine if the compound is produced by the sponge itself, by symbiotic microorganisms residing within the sponge, or obtained through dietary sources. Understanding the origin and potential functions of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both marine and terrestrial environments could offer valuable insights into the ecological roles of this compound and its potential for future applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)